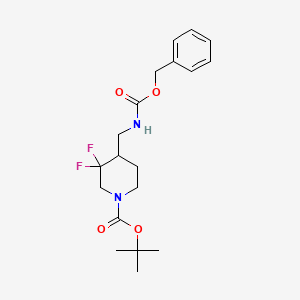

tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26F2N2O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that this compound is a tert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are often used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in peptide formation or modification.

Mode of Action

It is known that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used in dipeptide synthesis . The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by a coupling reagent to give a phosphonium intermediate, followed by the formation of acyloxyphosphonium from the protected amino acid anion .

Pharmacokinetics

It is known that the compound is a room-temperature ionic liquid , which suggests it may have unique solubility properties that could influence its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis using this compound can be affected by the choice of coupling reagent . Additionally, the compound is a room-temperature ionic liquid , suggesting that temperature may also influence its stability and efficacy.

Biologische Aktivität

tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1373503-45-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C19H26F2N2O4

- Molecular Weight : 384.42 g/mol

- Boiling Point : 486.9 ± 45.0 °C (predicted)

- Density : 1.21 ± 0.1 g/cm³ (predicted)

- pKa : 12.51 ± 0.46 (predicted) .

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring and the introduction of the difluoro and benzyloxycarbonyl groups. The method often utilizes standard organic synthesis techniques such as amide coupling and fluorination.

Research indicates that this compound may exhibit various pharmacological effects due to its structural features, which allow it to interact with specific biological targets. It has been studied for its potential as a GPR119 agonist, which could have implications for the treatment of type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and improving glucose homeostasis .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can activate GPR119 in human embryonic kidney (HEK)293 cells, suggesting a pathway for therapeutic applications in metabolic disorders .

Case Study 1: GPR119 Agonism

In a study investigating GPR119 agonists, several analogs based on the structure of this compound were synthesized and evaluated for their binding affinity and biological activity. The results indicated that certain derivatives showed strong binding affinity to GPR119, leading to enhanced GLP-1 secretion in vitro .

Case Study 2: Antidiabetic Potential

Another research project focused on the impact of various piperidine derivatives on glucose metabolism in diabetic models. The findings revealed that compounds similar to this compound significantly lowered blood glucose levels in murine models, demonstrating potential as therapeutic agents for T2DM .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds possess significant anticancer properties. The introduction of fluorine atoms in the structure enhances the lipophilicity and biological activity, making tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate a candidate for developing anticancer agents. Research has shown that modifying piperidine with benzyloxycarbonyl groups can improve selectivity towards cancer cells while reducing toxicity to normal cells .

1.2 Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, and this particular compound may influence pathways involved in neuroprotection and cognitive enhancement. Preliminary studies indicate that such compounds could serve as scaffolds for developing drugs targeting conditions like Alzheimer’s disease .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The process includes:

- Protection of the amine group.

- Introduction of the benzyloxycarbonyl group.

- Fluorination at specific positions to enhance biological activity.

Table 1: Synthetic Route Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine | Reflux | 85% |

| 2 | Benzyloxycarbonyl chloride | Room Temp | 90% |

| 3 | Fluorinating agent (e.g., DAST) | -78°C | 75% |

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological assessments reveal that while the compound exhibits low acute toxicity when administered orally, it can cause skin irritation upon contact .

Table 2: Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Oral Toxicity | H301 (Toxic if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

Case Studies and Research Findings

Several case studies have investigated the efficacy of piperidine derivatives in clinical settings:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related piperidine derivative significantly inhibited tumor growth in xenograft models of breast cancer. The compound showed a reduction in tumor size by over 50% compared to control groups .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, another derivative exhibited protective effects against oxidative stress-induced neuronal death, suggesting a potential application for treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVHQVZLYZNATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.